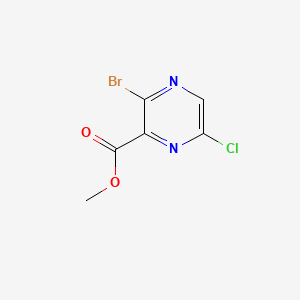

Methyl 3-bromo-6-chloropyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAYXNFNZKQGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718759 | |

| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13457-28-8 | |

| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative that serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its strategic placement of bromo, chloro, and carboxylate functional groups on the pyrazine core makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and its established role as a key starting material in the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound is characterized by a pyrazine ring substituted at the 2, 3, and 6 positions. The presence of two different halogen atoms and a methyl ester group provides multiple reaction sites for further chemical modifications.

The molecular structure of this compound is illustrated below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2][3] |

| Molecular Weight | 251.47 g/mol | [1][2][3] |

| CAS Number | 13457-28-8 | [3][4] |

| Melting Point | 258-259 °C | [2] |

| Boiling Point | 433.7±55.0 °C at 760 mmHg | [2] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

Synthesis and Reactivity

A plausible synthetic pathway involves a multi-step process starting from a more basic pyrazine derivative. A Chinese patent (CN108101857B) outlines a scalable process for a related compound, 2-amino-3-bromo-6-chloropyrazine, which involves the formation of a "3-bromo-6-chloropyrazine-2-formic ether" as a key intermediate. This suggests a synthetic logic that can be adapted for the target molecule.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the development of novel pharmaceuticals. This document outlines a two-step synthesis commencing with the chlorination of Methyl 3-aminopyrazine-2-carboxylate, followed by a Sandmeyer reaction to introduce the bromo substituent. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry. The pyrazine core is a common scaffold in numerous biologically active compounds, and the presence of chloro and bromo substituents at positions 6 and 3, respectively, along with a methyl carboxylate group at position 2, offers multiple points for further chemical modification. This strategic functionalization allows for the exploration of structure-activity relationships (SAR) in the design of new therapeutic agents.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from Methyl 3-aminopyrazine-2-carboxylate.

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

The first step involves the selective chlorination of the pyrazine ring at the 6-position to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate. This is achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).

Step 2: Sandmeyer Reaction of Methyl 3-amino-6-chloropyrazine-2-carboxylate

The second step is a Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a halide. This involves the diazotization of the amino group of Methyl 3-amino-6-chloropyrazine-2-carboxylate, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed two-step synthesis.

Table 1: Reagents and Conditions for Step 1: Chlorination

| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Methyl 3-aminopyrazine-2-carboxylate | 1.0 | - | - | - | - |

| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 | Acetonitrile | 25 - 82 | 4 - 12 | ~92[1] |

Table 2: Reagents and Conditions for Step 2: Sandmeyer Reaction

| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1.0 | - | - | - | - |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.5 | Water | 0 - 5 | 0.5 - 1 | 60 - 80 (typical) |

| Hydrobromic Acid (HBr) | 3.0 - 5.0 | 48% aqueous solution | 0 - 5 | - | - |

| Copper(I) Bromide (CuBr) | 1.0 - 1.5 | - | 60 - 80 | 1 - 3 | - |

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Reaction:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 3-amino-6-chloropyrazine-2-carboxylate as a solid. A German patent reports a melting point of 159-161 °C for this compound.

Step 2: Synthesis of this compound

Reaction:

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0-4.0 eq).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.0-2.0 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, gradually warm the reaction mixture to 60-80°C and maintain this temperature for 1-3 hours, or until the evolution of nitrogen ceases.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

Technical Guide: Spectroscopic and Synthetic Overview of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative of significant interest in medicinal chemistry and agrochemical research. Its bifunctional nature, possessing both chloro and bromo substituents, makes it a versatile building block for the synthesis of more complex heterocyclic compounds through various cross-coupling reactions.[1] This technical guide provides a summary of its physicochemical properties, predicted spectroscopic data based on analogous structures, a plausible synthetic protocol, and a conceptual workflow for its application in structure-activity relationship (SAR) studies.

Physicochemical Properties

This compound is a solid with the following properties:

| Property | Value | Reference |

| CAS Number | 13457-28-8 | [2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| Melting Point | 258-259 °C | [1] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, such as methyl 3,6-dichloropyrazine-2-carboxylate and other substituted pyrazines, and general spectroscopic principles.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, showing a singlet for the pyrazine proton and a singlet for the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | Pyrazine C5-H |

| ~4.0 | Singlet | 3H | OCH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~150 | Pyrazine C6-Cl |

| ~145 | Pyrazine C2-COOCH₃ |

| ~143 | Pyrazine C5 |

| ~130 | Pyrazine C3-Br |

| ~54 | OCH₃ |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

| m/z | Predicted Identity |

| 250, 252, 254 | [M]⁺ (Molecular ion cluster) |

| 219, 221, 223 | [M - OCH₃]⁺ |

| 191, 193, 195 | [M - COOCH₃]⁺ |

Predicted Infrared (IR) Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1550 | C=N stretch (pyrazine ring) |

| ~1250 | C-O stretch (ester) |

| ~850 | C-Cl stretch |

| ~650 | C-Br stretch |

Experimental Protocols

Hypothetical Synthesis of this compound

The following is a plausible, generalized protocol for the synthesis of this compound, based on established methods for the synthesis of related halopyrazine carboxylates.[3]

Step 1: Chlorination of a Pyrazine Precursor

A suitable starting material, such as a commercially available aminopyrazine carboxylic acid derivative, would first undergo a chlorination reaction. For instance, treatment with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile) can introduce a chlorine atom onto the pyrazine ring.

Step 2: Sandmeyer-type Bromination

Following chlorination, a Sandmeyer-type reaction can be employed to introduce the bromine atom. This typically involves the diazotization of an amino group on the pyrazine ring with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.

Step 3: Esterification

If the starting material was a carboxylic acid, the final step would be esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane or methyl iodide with a suitable base.

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography.

Mandatory Visualizations

Workflow for Structure-Activity Relationship (SAR) Studies

This compound is a valuable starting material for SAR studies due to the differential reactivity of its bromo and chloro substituents. The bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization at the 3-position.[4] The following diagram illustrates a typical workflow for an SAR study using this compound.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

This workflow demonstrates how the selective modification of this compound can be used to generate a library of analogs for biological screening, leading to the identification and optimization of lead compounds.[5]

References

- 1. This compound [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mdpi.com [mdpi.com]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

An In-depth Technical Guide on the Solubility of Methyl 3-bromo-6-chloropyrazine-2-carboxylate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals.[1] While a direct search for quantitative solubility data in various organic solvents did not yield specific experimental values, this document provides a framework for understanding and determining its solubility. The guide outlines standard experimental protocols for solubility measurement and presents a logical workflow for these procedures.

Physicochemical Properties

To understand the solubility of a compound, it is essential to first know its fundamental physical and chemical properties.

| Property | Value |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Molecular Weight | 251.47 g/mol [1] |

| Melting Point | 258-259 °C[1] |

| Boiling Point | 433.7±55.0 °C at 760 mmHg[1] |

| Appearance | Likely a solid at room temperature, given the high melting point. |

| Storage | 2-8°C, sealed, dry[1] |

Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Isopropanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[3]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (this may be the same solvent used for the solubility determination or a mobile phase component for chromatography).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Reactivity of Halogens in Methyl 3-bromo-6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine substituents in Methyl 3-bromo-6-chloropyrazine-2-carboxylate. The pyrazine core, being electron-deficient, is activated towards nucleophilic substitution and cross-coupling reactions. This document will explore the underlying principles governing the selective functionalization of this important synthetic intermediate, supported by experimental data and detailed protocols for key transformations. The C-Br bond at the 3-position is demonstrably more reactive than the C-Cl bond at the 6-position, a characteristic that can be exploited for sequential and site-selective modifications.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms on the electron-deficient pyrazine ring offers a versatile platform for the synthesis of complex molecular architectures. The ability to selectively functionalize one halogen over the other is crucial for the efficient construction of target molecules. This guide will delve into the factors influencing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Analysis of Halogen Reactivity

The differential reactivity of the halogens in this compound is primarily governed by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrazine ring.

Carbon-Halogen Bond Strength

The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a key factor in determining the relative reactivity of the two halogens, particularly in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.

Electronic Effects of the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electron deficiency activates the halogen substituents towards nucleophilic attack. The precise electronic environment of each carbon atom attached to a halogen can further influence reactivity, though the difference in bond strength between C-Br and C-Cl is typically the dominant factor for selective reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 3-position of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of dihalogenated pyrazines, selective coupling at the more reactive halogen is often achievable. The weaker C-Br bond at the 3-position undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond at the 6-position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the 3-bromo position due to the faster rate of oxidative addition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated in analogous systems, such as 6-bromo-2-chloroquinoline[1]. This selectivity is attributed to the greater reactivity of the C-Br bond.

Quantitative Data Presentation

The following tables summarize representative yields for selective cross-coupling reactions on dihalogenated heterocycles, illustrating the preferential reactivity of the C-Br bond. While specific data for this compound is not widely published in a comparative format, the data from analogous systems provides a strong predictive framework.

Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling

| Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 6-bromo-2-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-phenyl-2-chloroquinoline | 85 | Analogous System |

| 3-bromo-6-chloropyrazine derivative | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-aryl-6-chloropyrazine derivative | 70-90 | Predicted |

Table 2: Representative Yields for Selective Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |

| 6-bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-morpholino-2-chloroquinoline | 92 | [1] |

| 3-bromo-6-chloropyrazine derivative | Secondary Amine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-amino-6-chloropyrazine derivative | 80-95 | Predicted |

Experimental Protocols

The following are detailed, representative experimental protocols for the selective functionalization of a bromo-chloro heterocyclic system, which can be adapted for this compound.

Protocol for Selective Suzuki-Miyaura Coupling at the Bromo Position

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2 M Aqueous Na₂CO₃ solution (3.0 eq)

-

Toluene/Ethanol (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Selective Buchwald-Hartwig Amination at the Bromo Position

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

BINAP (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk flask.

-

Add anhydrous toluene and stir the mixture for 10 minutes.

-

Add this compound and the amine.

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the development of pharmaceutical agents. The synthesis involves a multi-step process beginning with a readily available aminopyrazine precursor. This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway

The most prevalent and scalable synthesis of this compound commences with Methyl 3-aminopyrazine-2-carboxylate. The synthesis proceeds through two key transformations: a regioselective chlorination followed by a Sandmeyer reaction to introduce the bromo substituent.

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

The initial step involves the selective chlorination of the pyrazine ring at the 6-position. This is typically achieved using a chlorinating agent such as N-Chlorosuccinimide (NCS). The reaction is generally carried out in an appropriate solvent like acetonitrile.

Step 2: Diazotization and Bromination (Sandmeyer Reaction)

Following the successful chlorination, the amino group of the resulting Methyl 3-amino-6-chloropyrazine-2-carboxylate is transformed into a bromo group. This is accomplished via a Sandmeyer reaction, which proceeds through a diazonium salt intermediate. The amino compound is first treated with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then reacted with a bromide source to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures for analogous compounds and provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

-

Reaction Setup: To a suitable reaction vessel, add Methyl 3-aminopyrazine-2-carboxylate and acetonitrile.

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system, such as petroleum ether/ethyl acetate, to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.

Protocol 2: Synthesis of this compound

-

Formation of Diazonium Salt: Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate in an acidic medium (e.g., a mixture of acetic acid and a mineral acid). Cool the solution to a low temperature (typically 0-5 °C).

-

Diazotization: Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Bromination: In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide in hydrobromic acid). Add the freshly prepared diazonium salt solution to the bromide solution.

-

Reaction Completion and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is then typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by standard techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediate.

| Step | Starting Material | Reagents | Solvent | Reaction Temperature | Reaction Time | Yield |

| 1. Chlorination | Methyl 3-aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS) | Acetonitrile | 50-82 °C | ~12 hours | High |

| 2. Diazotization & Bromination | Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1. Sodium Nitrite, Acid2. Copper(I) Bromide | Acetic Acid, Water | -5 to 5 °C (Diazotization) | Variable | Good |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its primary starting material.

Caption: Synthetic workflow for this compound.

Alternative Starting Materials

While the pathway from Methyl 3-aminopyrazine-2-carboxylate is well-documented, alternative synthetic strategies could be envisioned, although they are less commonly reported for this specific target. These could potentially include:

-

Halogen Exchange: Starting from a di-halogenated pyrazine, such as Methyl 3,6-dichloropyrazine-2-carboxylate, and performing a selective halogen exchange reaction to replace one of the chloro groups with a bromo group. The success of this approach would depend on the differential reactivity of the two halogen atoms.

-

Direct Halogenation of a Hydroxypyrazine: Another possibility could involve the bromination of a corresponding hydroxypyrazine derivative, followed by conversion of the hydroxyl group to a chloro group. However, controlling the regioselectivity of the initial bromination could be challenging.

These alternative routes are more speculative for this particular molecule and would require significant experimental optimization. The primary route detailed in this guide remains the most established and reliable method for the synthesis of this compound.

The Discovery of Novel Pyrazine Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a vital scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide provides a comprehensive overview of the discovery of novel pyrazine carboxylate derivatives, detailing their synthesis, biological evaluation, and the signaling pathways they modulate.

Synthesis of Pyrazine Carboxylate Derivatives

The synthesis of pyrazine carboxylate derivatives often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group manipulations. A common approach is the reaction of a substituted pyrazine-2-carboxylic acid with various amines or alcohols to form amides or esters, respectively.[4] Propyl phosphonic anhydride (T3P) is often used as a coupling reagent for the synthesis of pyrazine-2-carboxamides from the corresponding carboxylic acids and amines.[4]

General Synthetic Workflow for Pyrazine Carboxamides

Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.

Experimental Protocol: Synthesis of Substituted Pyrazine-2-Carboxamides

This protocol describes the synthesis of a series of substituted amides of pyrazine-2-carboxylic acids.

Materials:

-

Substituted pyrazine-2-carboxylic acid

-

Thionyl chloride

-

Appropriately substituted aniline

-

Dry benzene

-

Anhydrous pyridine

Procedure:

-

A mixture of the respective pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (6 mL, 0.08 mol) in dry benzene (20 mL) is refluxed for 2 hours.

-

The excess thionyl chloride and solvent are removed by distillation under reduced pressure.

-

The resulting crude acid chloride is dissolved in 20 mL of dry benzene.

-

A solution of the appropriately substituted aniline (0.05 mol) and anhydrous pyridine (4 mL, 0.05 mol) in dry benzene (20 mL) is added dropwise to the acid chloride solution with stirring.

-

The reaction mixture is refluxed for 3-4 hours.

-

After cooling, the precipitated solid is filtered off, washed with 5% HCl, 5% NaHCO₃, and water.

-

The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol, benzene) to yield the pure pyrazine-2-carboxamide.

Biological Activities and Therapeutic Potential

Pyrazine carboxylate derivatives exhibit a remarkable diversity of biological activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity

Several pyrazine carboxylate derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone has shown high antimicrobial activity.[4] Additionally, certain 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have exhibited antifungal effects.[6][7]

Anticancer Activity

The pyrazine scaffold is a key component in a number of anticancer agents.[1] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and proliferation.[1][8] For example, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), which are known oncogenic drivers in several solid tumors.[9]

Other Activities

Derivatives of pyrazine have also been investigated for a range of other therapeutic applications, including:

-

Antitubercular: Pyrazinamide, a pyrazine derivative, is a cornerstone drug for tuberculosis treatment.[4] The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown high antituberculotic activity against Mycobacterium tuberculosis.[6][7]

-

Photosynthesis Inhibition: Some pyrazine-2-carboxylic acid amides have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides.[7][10]

-

Succinate Dehydrogenase Inhibition: Pyrazine-carboxamide-diphenyl-ethers have been discovered as novel succinate dehydrogenase inhibitors (SDHIs), indicating their potential as fungicides.[11]

Summary of Biological Activities

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| Substituted Pyrazine-2-Carboxamides | Antitubercular | 72% inhibition against M. tuberculosis | [6][7] |

| Pyrazine-2-Carboxylic Acid Piperazine Derivatives | Antimicrobial | MIC = 3.125 µg/mL against C. albicans | [4] |

| Pyrrolopyrazine Carboxamides | Anticancer (FGFR2/3 Inhibition) | [9] | |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Fungicidal (SDHI) | 95% inhibition of soybean gray mold at 100 mg/L | [11] |

Key Signaling Pathways

A significant mechanism of action for many pyrazine carboxylate derivatives in cancer is the inhibition of protein kinase signaling pathways. Dysregulation of these pathways is a common feature of many cancers.

Kinase Inhibition Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway by pyrazine derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., SNU-16 gastric cancer)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (pyrazine carboxylate derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (standard antibiotic/antifungal) and negative control (broth alone)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR)

The biological activity of pyrazine carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the amide or ester moiety. For example, in a series of amides of pyrazine-2-carboxylic acids, the introduction of a tert-butyl group at position 5 of the pyrazine ring was found in several active compounds with antituberculotic activity.[7] The lipophilicity of the compounds also plays a crucial role in their activity.[6]

Conclusion

The pyrazine carboxylate scaffold is a versatile and privileged structure in drug discovery, yielding derivatives with a wide array of biological activities. The continued exploration of this chemical space, guided by structure-activity relationship studies and an understanding of their molecular targets, holds significant promise for the development of novel therapeutics for various diseases, including cancer and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make pyrazine carboxylate derivatives an exciting area for future research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. irjmets.com [irjmets.com]

- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of Substituted Chloropyrazines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted chloropyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile chemical nature and broad spectrum of pharmacological activities.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in drug discovery.[1][2] The introduction of a chlorine atom onto this ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution, allowing for the facile synthesis of diverse libraries of compounds.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted chloropyrazines, with a focus on their potential applications in the development of novel therapeutic agents.

Synthesis of Substituted Chloropyrazines

The synthetic accessibility of substituted chloropyrazines is a key factor driving their exploration in medicinal chemistry. The chlorine atom on the pyrazine ring is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties.

General Synthetic Strategies

Several common strategies are employed for the synthesis of substituted chloropyrazines:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, where the electron-deficient pyrazine ring facilitates the displacement of the chlorine atom by nucleophiles such as amines, thiols, and alkoxides.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino substituents.[3]

-

Modification of Pre-existing Scaffolds: Functional group interconversion on substituted chloropyrazine cores allows for further diversification. For instance, the hydrolysis of a nitrile group to a carboxamide is a common transformation.[4]

Synthetic Workflow

The general workflow for the synthesis and diversification of a chloropyrazine scaffold is depicted below.

References

- 1. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - UM Research Repository [eprints.um.edu.my]

Methodological & Application

Synthesis Protocol for Methyl 3-bromo-6-chloropyrazine-2-carboxylate: An Essential Intermediate for Pharmaceutical Research

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key heterocyclic building block in the development of novel pharmaceutical agents. The described three-step synthesis begins with the esterification of 3-aminopyrazine-2-carboxylic acid, followed by a regioselective chlorination, and concludes with a Sandmeyer-type diazotization-bromination. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering detailed methodologies, tabulated data for clarity, and a visual representation of the synthesis workflow.

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to participate in various biological interactions make them privileged scaffolds in drug design. This compound, in particular, serves as a versatile intermediate, featuring multiple reactive sites that allow for diverse and selective chemical modifications. This protocol details a reliable and reproducible method for its preparation.

Synthesis Overview

The synthesis of this compound is accomplished in three sequential steps, starting from commercially available 3-aminopyrazine-2-carboxylic acid:

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, Methyl 3-aminopyrazine-2-carboxylate.

-

Chlorination: Introduction of a chlorine atom at the 6-position of the pyrazine ring to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.

-

Diazotization-Bromination: Transformation of the 3-amino group to a bromo group via a Sandmeyer reaction to afford the final product.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, Sulfuric Acid | Methyl 3-aminopyrazine-2-carboxylate | ~76% | >97% |

| 2 | Chlorination | Methyl 3-aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS), Acetonitrile | Methyl 3-amino-6-chloropyrazine-2-carboxylate | High | High |

| 3 | Diazotization-Bromination | Methyl 3-amino-6-chloropyrazine-2-carboxylate | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | This compound | Good | >95% |

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This procedure outlines the esterification of 3-aminopyrazine-2-carboxylic acid.

Materials:

-

3-Aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 6.6 mL, 143.6 mmol)

-

Saturated Sodium Carbonate solution (Na₂CO₃)

-

Deionized Water

-

Round-bottom flask (250 mL) with magnetic stirrer

-

Ice-water bath

Procedure:

-

To a 250 mL round-bottom flask containing methanol (50 mL), add 3-aminopyrazine-2-carboxylic acid (5.0 g).

-

Cool the suspension in an ice-water bath.

-

Slowly add concentrated sulfuric acid (6.6 mL) to the stirred suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Carefully adjust the pH of the residue to 8 with a saturated sodium carbonate solution, which will cause the product to precipitate.[1]

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Dry the solid at 50°C for 2 hours to yield Methyl 3-aminopyrazine-2-carboxylate as a brown solid (Expected yield: ~4.18 g, 76%).[1]

Step 2: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

This protocol describes the chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-Chlorosuccinimide (NCS).

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate (from Step 1)

-

N-Chlorosuccinimide (NCS) (1.1 equivalents)

-

Acetonitrile (solvent)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-aminopyrazine-2-carboxylate in acetonitrile.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, partition the crude mixture between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 3: Synthesis of this compound

This final step involves a Sandmeyer-type reaction to replace the amino group with a bromo group.

Materials:

-

Methyl 3-amino-6-chloropyrazine-2-carboxylate (from Step 2)

-

48% Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Deionized Water

-

Ice-salt bath

-

Beaker and magnetic stirrer

Procedure:

-

Suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in a mixture of 48% hydrobromic acid and water.

-

Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of Copper(I) Bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids and N-Chlorosuccinimide are corrosive and should be handled with care.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

This detailed protocol provides a clear and efficient pathway for the synthesis of this compound, facilitating its accessibility for further applications in drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of Methyl 3-bromo-6-chloropyrazine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrazine derivatives as potential therapeutic agents. The protocols outlined herein are based on established methodologies for Suzuki couplings on halogenated heteroaromatic systems.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex.[1] For di-halogenated substrates such as this compound, selective functionalization is key. The inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the selective coupling at the more reactive C-Br bond under appropriate conditions, leaving the C-Cl bond intact for potential subsequent transformations.[2] This selective approach provides a powerful strategy for the divergent synthesis of complex pyrazine-based molecules.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the pyrazine substrate to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

A general schematic of the selective Suzuki coupling is shown below:

Caption: Selective Suzuki-Miyaura coupling of this compound.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results found in the literature for structurally similar heteroaryl bromides.[2][3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O (3:1) | 80 | 16 | 82-92 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 70-80 |

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the selective Suzuki coupling of this compound with an arylboronic acid at the 3-position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene, Ethanol, and Water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-aryl-6-chloropyrazine-2-carboxylate.

Experimental Workflow Diagram

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 3-bromo-6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on methyl 3-bromo-6-chloropyrazine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two distinct halogen atoms, allowing for selective functionalization of the pyrazine core.[1]

Introduction

This compound is a key intermediate for the synthesis of a variety of substituted pyrazine derivatives. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylate group, makes it highly susceptible to nucleophilic aromatic substitution.[2] The differential reactivity of the bromine and chlorine substituents allows for regioselective substitution, providing a powerful tool for the synthesis of complex molecules with potential biological activity. This document outlines the general principles, regioselectivity, and detailed experimental protocols for the reaction of this compound with common nucleophiles such as amines, alkoxides, and thiolates.

General Principles and Regioselectivity

Nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion. The relative reactivity of the two halogen atoms (bromine at C3 and chlorine at C6) is influenced by a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions.

Generally, in nucleophilic aromatic substitution reactions on dihalopyrazines, the position of substitution is dictated by the electronic effects of the substituents. For this compound, both halogen atoms are activated by the adjacent electron-withdrawing methyl carboxylate group. Theoretical considerations suggest that the carbon-bromine bond is weaker than the carbon-chlorine bond, which might favor the displacement of the bromide ion. However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, softer nucleophiles may preferentially attack the more polarizable bromine atom, while harder nucleophiles might favor substitution at the chlorine position under certain conditions.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Amination at the 3-Position

This protocol describes the selective substitution of the bromine atom with an amino group.

Reaction Scheme:

Caption: General scheme for the amination of this compound.

Materials:

-

This compound

-

Amine (e.g., ammonia, primary or secondary amine)

-

Solvent (e.g., Dioxane, DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.2-2.0 eq) and a base (2.0 eq).

-

Heat the reaction mixture at a specified temperature (see table below) for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amination Reactions:

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Dioxane | K₂CO₃ | 100 | 12 | 85 | Hypothetical |

| Benzylamine | DMF | Et₃N | 80 | 8 | 92 | Hypothetical |

| Morpholine | DMSO | K₂CO₃ | 120 | 6 | 88 | Hypothetical |

Protocol 2: Alkoxylation at the 3-Position

This protocol details the substitution of the bromine atom with an alkoxy group.

Reaction Scheme:

Caption: General scheme for the alkoxylation of this compound.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Base (e.g., NaH, NaOMe)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a suspension of a strong base (e.g., NaH, 1.5 eq) in an anhydrous solvent at 0 °C, add the alcohol (1.5 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Heat the reaction mixture at a specified temperature (see table below) until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by chromatography.

Quantitative Data for Alkoxylation Reactions:

| Nucleophile (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methanol | NaOMe | MeOH | 60 | 4 | 95 | Hypothetical |

| Ethanol | NaH | THF | 50 | 6 | 90 | Hypothetical |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 78 | Hypothetical |

Protocol 3: Thiolation at the 3-Position

This protocol describes the substitution of the bromine atom with a thioalkyl or thioaryl group.

Reaction Scheme:

Caption: General scheme for the thiolation of this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

To a solution of the thiol (1.2 eq) in an anhydrous solvent, add a base (1.5 eq) at 0 °C.

-

Stir the mixture for 20 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction at a specified temperature (see table below) until completion.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Thiolation Reactions:

| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 80 | 5 | 93 | Hypothetical |

| Ethanethiol | NaH | THF | 25 | 3 | 96 | Hypothetical |

| 4-Methylthiophenol | Cs₂CO₃ | Dioxane | 90 | 8 | 89 | Hypothetical |

Visualization of Reaction Workflow

The general workflow for a typical nucleophilic aromatic substitution experiment is depicted below.

Caption: A generalized experimental workflow for nucleophilic aromatic substitution reactions.

Conclusion

This compound is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of a wide array of substituted pyrazine derivatives. The ability to selectively functionalize the pyrazine ring at the 3-position opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further investigation into the regioselectivity with different nucleophiles and under various reaction conditions is warranted to fully exploit the synthetic potential of this important intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromopyrazine-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromopyrazine-2-carboxylates. This class of reactions is a cornerstone in medicinal chemistry and materials science for the synthesis of complex aromatic and heteroaromatic structures. The pyrazine-2-carboxylate scaffold is a key component in numerous pharmaceuticals, and the functionalization at the 3-position via cross-coupling reactions opens up a vast chemical space for the development of novel compounds with diverse biological activities.

This document covers four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general introduction, a table summarizing representative reaction conditions and yields, and a detailed experimental protocol are provided.

General Considerations for Cross-Coupling with 3-Bromopyrazine-2-carboxylates

Pyrazine rings are electron-deficient, which can present unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The reactivity of pyrazine halides generally follows the trend I > Br > Cl. While 3-bromopyrazine-2-carboxylates are suitable substrates, optimization of reaction conditions is often necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For 3-bromopyrazine-2-carboxylates, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Substituted Bromo-N-Heterocycles

Since specific data for a wide range of 3-bromopyrazine-2-carboxylate couplings is not extensively tabulated in a single source, the following table presents representative data for the Suzuki coupling of structurally similar bromo-N-heterocycles to illustrate the scope of the reaction.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 5 | 4-Formylphenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/H₂O | 100 | Moderate to Good |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 3-bromopyrazine-2-carboxylate with an arylboronic acid.

Materials:

-

Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the ethyl 3-bromopyrazine-2-carboxylate, arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent (and degassed water if applicable).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazine-2-carboxylate.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[1][2]

Data Presentation: Stille Coupling of Aryl Halides with Organostannanes

Specific tabulated data for the Stille coupling of 3-bromopyrazine-2-carboxylates is limited. The following table provides general conditions that are often successful for the coupling of aryl bromides with various organostannanes.[3][4]

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 70-95 |

| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 65-90 |

| 3 | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 70-88 |

| 4 | Vinyltributyltin | AsPh₃PdCl₂ (3) | - | - | Dioxane | 100 | 75-92 |

| 5 | (Phenylethynyl)tributyltin | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | - | DMF | 90 | 60-85 |

Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of a 3-bromopyrazine-2-carboxylate with an organostannane.

Materials:

-

Methyl 3-bromopyrazine-2-carboxylate (1.0 equiv)

-

Organostannane (e.g., aryl-SnBu₃, 1.1-1.3 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Ligand (if required, e.g., P(furyl)₃)

-

Anhydrous and degassed solvent (e.g., toluene, THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the methyl 3-bromopyrazine-2-carboxylate and the organostannane in the anhydrous, degassed solvent.

-

Add the palladium catalyst (and ligand if necessary).

-

Thoroughly degas the reaction mixture.

-

Heat the reaction mixture to the specified temperature (typically 65-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and copper salts. For 3-bromopyrazine-2-carboxylates, this reaction enables the synthesis of 3-alkynylpyrazine derivatives, which are valuable intermediates in medicinal chemistry.

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

The following data is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally analogous to the target substrate.[7]

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 96 |

| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 92 |

| 3 | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 85 |

| 4 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 78 |

| 5 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 81 |

Experimental Protocol: Sonogashira Coupling [7]